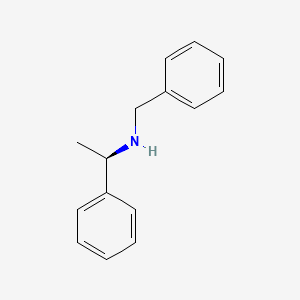

(+)-Benzylphenethylamine

説明

特性

IUPAC Name |

(1R)-N-benzyl-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZHMSJNPCYUTB-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361451 |

Source

|

| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38235-77-7 |

Source

|

| Record name | (+)-Benzylphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chiral (+)-Benzylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of chiral (+)-N-benzyl-1-phenylethanamine, a valuable chiral building block in pharmaceutical and fine chemical industries. The guide details three principal strategies: asymmetric synthesis via catalytic reductive amination, classical chiral resolution of a racemic mixture, and synthesis employing a chiral auxiliary. Each section includes detailed experimental protocols, comparative quantitative data, and workflow visualizations to facilitate practical application and methodological comparison.

Asymmetric Synthesis via Catalytic Reductive Amination

Direct asymmetric reductive amination (DARA) represents one of the most efficient and atom-economical routes to chiral amines. This approach typically involves the one-pot reaction of a ketone and an amine in the presence of a chiral catalyst and a reducing agent. Transition metal catalysts, particularly those based on ruthenium and iridium, have demonstrated high efficacy and enantioselectivity in this transformation.

Iridium-Catalyzed Asymmetric Reductive Amination

Iridium complexes with chiral phosphoramidite (B1245037) ligands are effective catalysts for the direct asymmetric reductive amination of ketones with primary amines. This method offers a direct route to the desired chiral secondary amine with high enantiomeric excess.

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination of Acetophenone (B1666503) with Benzylamine (B48309)

This protocol is adapted from methodologies for iridium-catalyzed reductive amination and provides a direct synthesis of N-benzyl-1-phenylethanamine.

-

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

Chiral phosphoramidite ligand (e.g., (R,R)-SIPHOS)

-

Acetophenone

-

Benzylamine

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Hydrogen source (e.g., H₂) or a hydrogen transfer reagent (e.g., formic acid/triethylamine mixture)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand.

-

Anhydrous solvent is added, and the mixture is stirred to form the catalyst complex.

-

Acetophenone, benzylamine, and Ti(OiPr)₄ are added sequentially to the catalyst solution.

-

The reaction vessel is sealed and pressurized with hydrogen gas (or the hydrogen transfer reagent is added).

-

The reaction is stirred at a specified temperature until completion, monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard procedures (e.g., column chromatography).

-

Ruthenium-Catalyzed Asymmetric Reductive Amination

Ruthenium-based catalysts, particularly with chiral diphosphine ligands like BINAP, are also highly effective for the asymmetric reductive amination of ketones.[1] These systems can utilize ammonia (B1221849) surrogates or primary amines to afford chiral primary or secondary amines with excellent enantioselectivity.[2]

Experimental Protocol: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination

This generalized protocol is based on established methods for Ru-catalyzed DARA of aryl ketones.

-

Materials:

-

Ru(OAc)₂((R)-BINAP) or a similar chiral ruthenium catalyst

-

Acetophenone

-

Benzylamine

-

Ammonium salt (e.g., NH₄OAc, if ammonia is the amine source for a primary amine)

-

Solvent (e.g., Methanol (B129727) or Ethanol)

-

Hydrogen (H₂) gas

-

High-pressure reactor (autoclave)

-

-

Procedure:

-

The chiral ruthenium catalyst, acetophenone, and benzylamine are charged into a high-pressure reactor.

-

The solvent is added, and the reactor is sealed.

-

The reactor is purged with hydrogen gas and then pressurized to the desired pressure.

-

The reaction mixture is heated and stirred for a specified duration.

-

After cooling and depressurization, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the enantiomerically enriched N-benzyl-1-phenylethanamine.

-

Chiral Resolution of Racemic N-Benzyl-1-phenylethylamine

Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Synthesis of Racemic N-Benzyl-1-phenylethylamine

The first step in a chiral resolution approach is the synthesis of the racemic amine. This is typically achieved through a standard reductive amination procedure.

Experimental Protocol: Synthesis of Racemic N-Benzyl-1-phenylethylamine

-

Materials:

-

Benzaldehyde

-

Methanol or Ethanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dichloromethane

-

Water

-

Procedure:

-

To a solution of 1-phenylethylamine in methanol, add benzaldehyde. Stir the mixture at room temperature to form the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic N-benzyl-1-phenylethylamine. The product can be further purified by distillation or chromatography.

-

Resolution with a Chiral Acid

Various chiral acids can be used as resolving agents, with tartaric acid, mandelic acid, and camphorsulfonic acid being common choices.[3][4][5] The selection of the resolving agent and the crystallization solvent is crucial for efficient separation.[3]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

-

Materials:

-

Racemic N-benzyl-1-phenylethylamine

-

L-(+)-Tartaric acid

-

Methanol

-

50% aqueous NaOH solution

-

Diethyl ether or Dichloromethane

-

-

Procedure:

-

Dissolve L-(+)-tartaric acid in hot methanol.

-

Slowly add the racemic N-benzyl-1-phenylethylamine to the hot tartaric acid solution.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, (+)-N-benzyl-1-phenylethylammonium-(+)-tartrate.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

To liberate the free amine, dissolve the crystals in water and add 50% NaOH solution until the solution is basic.

-

Extract the aqueous solution with diethyl ether or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (+)-N-benzyl-1-phenylethylamine.

-

Synthesis Using a Chiral Auxiliary

This strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For the synthesis of (+)-benzylphenethylamine, a chiral amine can be used as the auxiliary.

Experimental Protocol: Synthesis via Chiral Auxiliary

This method involves the reductive amination of a ketone with a chiral primary amine, followed by the hydrogenolysis of the auxiliary group.

-

Materials:

-

Acetophenone

-

(R)-(+)-1-Phenylethylamine (as the chiral auxiliary)

-

Reductant (e.g., H₂ with Pd/C or NaBH₄)

-

Benzyl (B1604629) bromide or benzaldehyde

-

Palladium on carbon (Pd/C) for hydrogenolysis

-

Solvent (e.g., Methanol, Ethanol)

-

-

Procedure:

-

Formation of the Chiral Secondary Amine: React acetophenone with (R)-(+)-1-phenylethylamine via reductive amination to form the diastereomeric secondary amines. The diastereomers can be separated at this stage if necessary.

-

N-Benzylation: Benzylate the resulting chiral secondary amine using benzyl bromide or by another reductive amination with benzaldehyde.

-

Hydrogenolysis: Remove the chiral auxiliary (the original 1-phenylethyl group) by catalytic hydrogenolysis using H₂ and a palladium catalyst. This step leaves the desired (+)-N-benzyl-1-phenylethylamine.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic approaches to chiral N-benzyl-1-phenylethylamine and related compounds.

| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Iridium-Catalyzed DARA | [Ir]-L4 complex | Acetophenone & Benzylamine | 94 | 95 | [6] |

| Ruthenium-Catalyzed DARA | Ru/C3-TunePhos | Alkyl Aryl Ketones | >90 (for most cases) | >90 (for most cases) | [2] |

| Chiral Resolution | (+)-Tartaric Acid | Racemic Amine | ~50 (theoretical max) | >95 (after recrystallization) | General Protocol |

| Chiral Auxiliary | (R)-(+)-1-Phenylethylamine | Acetophenone | Moderate to High | High (depends on diastereoseparation) | General Protocol |

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 5. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Signaling Profile of (+)-Benzylphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (+)-Benzylphenethylamine, also known as (R)-(+)-N-Benzyl-1-phenylethylamine. Detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with the experimental protocols for their acquisition. Additionally, a key signaling pathway associated with the broader class of N-benzylphenethylamines is visualized to provide functional context.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 10H | Aromatic protons (C₆H₅-CH and C₆H₅-CH₂) |

| ~3.80 | Quartet | 1H | Methine proton (-CH(CH₃)-) |

| ~3.60 | Singlet | 2H | Methylene protons (-CH₂-Ph) |

| ~2.0 (variable) | Singlet (broad) | 1H | Amine proton (-NH-) |

| ~1.40 | Doublet | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary Aromatic Carbon |

| ~140 | Quaternary Aromatic Carbon |

| ~128.5 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~126.8 | Aromatic CH |

| ~58 | Methine Carbon (-CH(CH₃)-) |

| ~51 | Methylene Carbon (-CH₂-Ph) |

| ~24 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are detailed below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| ~3020 - 3080 | Medium | Aromatic C-H Stretch |

| ~2850 - 2970 | Medium | Aliphatic C-H Stretch |

| ~1600, 1495, 1450 | Medium to Strong | Aromatic C=C Bending |

| ~700 - 750 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The key fragments from electron ionization (EI) are listed below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 211 | [M]⁺ | Molecular Ion |

| 196 | [M - CH₃]⁺ | |

| 120 | [C₈H₁₀N]⁺ | |

| 105 | [C₇H₇]⁺ (Tropylium ion) | |

| 91 | Base Peak | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

The following protocols outline the general procedures for obtaining the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of this compound is through reductive amination[1][2]:

-

(R)-(+)-1-phenylethylamine and benzaldehyde (B42025) are dissolved in a suitable solvent, such as toluene (B28343) or methanol. [1][2]

-

The mixture is stirred at room temperature or heated to reflux to form the corresponding imine. [1][2] Water may be removed azeotropically.

-

The reaction mixture is then cooled, and a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is added portion-wise. [1]

-

The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). [1]

-

The reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR: A standard pulse program is used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled pulse program is used to acquire the carbon spectrum.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Subtraction: A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Signaling Pathway Visualization

N-benzylphenethylamine derivatives are known to act as potent agonists at serotonin (B10506) 5-HT₂A receptors. The activation of this G-protein coupled receptor (GPCR) initiates a complex intracellular signaling cascade.

References

Pharmacological Profile of (+)-Benzylphenethylamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(+)-Benzylphenethylamine, also known as (S)-1,2-diphenylethylamine, is a chiral organic compound belonging to the phenethylamine (B48288) class. While its core structure is reminiscent of classic monoamine transporter ligands, this technical guide consolidates the current scientific understanding of its pharmacological profile, which is notably distinct from typical stimulants. The primary and most robustly characterized activity of this compound is its function as a potent, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor ion channel. This is in stark contrast to many N-benzyl substituted phenethylamines (e.g., NBOMes) which are potent serotonin (B10506) 5-HT2A receptor agonists. To date, a comprehensive in vitro and in vivo characterization of its effects on monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT)—is not extensively documented in the peer-reviewed literature. This guide presents the available quantitative data, details relevant experimental methodologies, and provides visualizations of its mechanism of action and its place within the broader phenethylamine class.

Introduction

The phenethylamine scaffold is a cornerstone in neuropharmacology, serving as the backbone for a vast array of compounds that modulate central nervous system activity, including endogenous neurotransmitters, therapeutic agents, and substances of abuse. Modifications to this core structure can dramatically alter pharmacological targets and functional outcomes. The addition of an N-benzyl group, for instance, is known to significantly increase potency at serotonergic receptors in certain contexts[1].

This compound, the (S)-enantiomer of 1,2-diphenylethylamine, represents a unique entity within this chemical family. Unlike its more extensively studied relatives that primarily target monoamine transporters or G-protein coupled receptors, the dominant pharmacological action identified for this compound is the blockade of the NMDA receptor ion channel, a mechanism shared with dissociative anesthetics like ketamine and phencyclidine[2][3]. This document serves as a technical resource, summarizing the key pharmacological data and methodologies relevant to the study of this compound.

Pharmacological Data

The principal quantitative data available for this compound pertains to its affinity for the NMDA receptor. Its activity at other key CNS targets, such as monoamine transporters, remains largely uncharacterized in publicly accessible literature.

Receptor Binding Affinity

The affinity of this compound for the NMDA receptor has been determined through radioligand binding assays, specifically measuring the displacement of [³H]MK-801, a high-affinity NMDA channel blocker.

| Target Receptor | Ligand Site | Preparation | Radioligand | Kᵢ (nM) | Reference |

| NMDA | Ion Channel | Rat Brain Membranes | [³H]MK-801 | 37 ± 4 | [2] |

Table 1: In Vitro Receptor Binding Affinity of this compound.

The data clearly indicates a high affinity for the MK-801 binding site within the NMDA receptor ion channel. A significant stereospecificity is observed, with the (S)-enantiomer [this compound] being approximately 43 times more potent than its (R)-enantiomer (Kᵢ = 1600 ± 200 nM)[2][3].

Monoamine Transporter Activity

A comprehensive search of scientific literature did not yield specific quantitative data (Kᵢ values from binding assays or IC₅₀/EC₅₀ values from functional uptake/release assays) for the interaction of this compound with the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). While structurally related compounds like α-benzyl-N-methylphenethylamine show weak to moderate effects on the dopamine transporter, these findings cannot be directly extrapolated to this compound.

Signaling Pathways and Mechanisms of Action

NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist of the NMDA receptor. It binds to a site within the receptor's ion channel, physically occluding the passage of ions like Ca²⁺ and Na⁺. This action is "use-dependent," meaning the channel must first be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) before the blocker can access its binding site. This mechanism effectively dampens glutamatergic neurotransmission.

Caption: Mechanism of this compound (BPEA) as an NMDA receptor channel blocker.

Logical Relationship Among Phenethylamines

To understand the unique profile of this compound, it is useful to place it in the context of its structural relatives. The following diagram illustrates how different substitutions on the phenethylamine core direct the compound's primary pharmacological target.

Caption: Structural modifications dictate the primary target of phenethylamine derivatives.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the key pharmacological activities discussed in this guide. They are synthesized from standard practices in the field.

[³H]MK-801 Radioligand Binding Assay (NMDA Receptor)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the ion channel binding site of the NMDA receptor.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Tissue Preparation: Whole rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in buffer to a final protein concentration of approximately 1 mg/mL.

-

Assay Incubation: In test tubes, the following are added in order: assay buffer, test compound at various concentrations (e.g., 0.1 nM to 100 µM), 10 µM glutamate, 10 µM glycine, and the membrane preparation. The reaction is initiated by adding a final concentration of 1-5 nM [³H]MK-801.

-

Non-specific Binding: A parallel set of tubes containing a high concentration of a known channel blocker (e.g., 10 µM unlabeled MK-801) is prepared to determine non-specific binding.

-

Incubation: The mixture is incubated at room temperature for 2-4 hours to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Filters are immediately washed three times with ice-cold buffer to separate bound from free radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the trapped radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vivo Spontaneous Locomotor Activity

This protocol describes a general method to assess the stimulant, depressant, or other behavioral effects of a novel compound on spontaneous movement in rodents.

Workflow Diagram:

Caption: Workflow for an in vivo locomotor activity study.

Methodology:

-

Animals: Male C57BL/6J mice are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water. All testing is performed during the light phase.

-

Apparatus: Locomotor activity is measured in automated activity monitoring chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to detect animal movement.

-

Acclimation and Habituation: Mice are transported to the testing room at least 30-60 minutes before the experiment begins[4]. They are then placed individually into the locomotor chambers for a 60-minute habituation period to allow exploration to decline to a stable baseline.

-

Drug Administration: Following habituation, mice are removed, administered the test compound or vehicle solution via intraperitoneal (IP) injection, and immediately returned to the chambers.

-

Data Collection: Locomotor activity, typically measured as total distance traveled or the number of photobeam breaks, is recorded continuously by a computer system, often in 5- or 10-minute bins, for a period of 90-120 minutes.

-

Data Analysis: The data are analyzed by comparing the total activity counts or distance traveled over the entire session between different dose groups and the vehicle control group. A repeated-measures analysis of variance (ANOVA) is often used to assess the time course of the drug's effect.

Conclusion

The current body of evidence defines this compound primarily as a potent and stereospecific non-competitive antagonist of the NMDA receptor. Its high affinity for the ion channel's MK-801 binding site suggests it is likely to produce behavioral effects consistent with other NMDA antagonists, such as dissociatives. A significant gap exists in the literature concerning its potential interactions with monoamine transporters, which are the primary targets for many structurally related phenethylamines. Therefore, while its classification as an NMDA antagonist is well-supported, a complete pharmacological profile cannot be established without comprehensive screening at DAT, NET, SERT, and a wider panel of CNS receptors. Future research focusing on these targets is essential to fully understand the neurochemical effects and therapeutic or toxicological potential of this compound.

References

In Vitro Assays for (+)-Benzylphenethylamine Activity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro assays utilized to characterize the activity of (+)-Benzylphenethylamine and its derivatives. While quantitative data for the unsubstituted parent compound, this compound, is limited in the current scientific literature, this guide leverages data from its more extensively studied N-benzylphenethylamine analogues (often referred to as NBOMes) to provide a thorough understanding of the structure-activity relationships and the experimental methodologies used for their evaluation. The addition of a benzyl (B1604629) group to the phenethylamine (B48288) scaffold is known to significantly enhance potency and affinity, particularly at serotonin (B10506) receptors.

Core Pharmacological Targets

The primary pharmacological targets for N-benzylphenethylamines are central to their psychoactive effects and potential therapeutic applications. In vitro assays are crucial for elucidating the interaction of these compounds with the following key molecular targets:

-

Serotonin 5-HT₂A Receptors: As a Gq/11 protein-coupled receptor (GPCR), the 5-HT₂A receptor is the principal target for classic psychedelic compounds. N-benzylphenethylamines are potent agonists at this receptor, and their binding affinity and functional potency are critical determinants of their activity.

-

Serotonin 5-HT₂C Receptors: Another member of the 5-HT₂ receptor subfamily, the 5-HT₂C receptor, is also a significant target for N-benzylphenethylamines. Understanding the selectivity between 5-HT₂A and 5-HT₂C receptors is important for predicting the pharmacological profile of a compound.

-

Monoamine Transporters (DAT, SERT, NET): These transporters are responsible for the reuptake of dopamine (B1211576), serotonin, and norepinephrine (B1679862) from the synaptic cleft. Inhibition of these transporters can lead to increased synaptic concentrations of these neurotransmitters, contributing to stimulant effects.

-

Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are key enzymes in the metabolic degradation of monoamine neurotransmitters. Inhibition of these enzymes can also lead to elevated neurotransmitter levels.

-

Trace Amine-Associated Receptor 1 (TAAR1): This intracellular GPCR is activated by trace amines and amphetamines. It modulates dopaminergic and serotonergic systems, making it a relevant target for phenethylamine-based compounds.

Quantitative Data Summary

The following tables summarize the in vitro activity of various N-benzylphenethylamine derivatives. It is important to note the general trend that N-benzyl substitution on a phenethylamine core, particularly with moieties like a 2-methoxy group, dramatically increases affinity and potency at the 5-HT₂A receptor compared to the parent phenethylamine.[1] While specific data for unsubstituted this compound is scarce, its activity is expected to be intermediate between the parent phenethylamine and its more potent substituted N-benzyl derivatives.

Table 1: 5-HT₂A and 5-HT₂C Receptor Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀, nM) of Selected N-Benzylphenethylamine Derivatives

| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) | Reference |

| 25H-NBOMe | H | 2-Methoxy | - | - | ~40 | [2][3] |

| 25B-NBOMe | Br | 2-Methoxy | 0.29 | - | - | [2] |

| 25I-NBOMe | I | 2-Methoxy | 0.044 | 1.03 | 0.76 | [2] |

| 25C-NBOMe | Cl | 2-Methoxy | - | - | - | |

| 25D-NBOMe | CH₃ | 2-Methoxy | - | - | <1 | [2] |

| 25E-NBOMe | C₂H₅ | 2-Methoxy | - | - | <1 | [2] |

| 25N-NBOMe | NO₂ | 2-Methoxy | 0.144 | 1.06 | 0.51 | [2] |

| 25CN-NBOH | CN | 2-Hydroxy | 1.3 | 132 | 2.1 |

Note: A dash (-) indicates that data was not available in the cited sources.

Table 2: Monoamine Transporter Inhibition (IC₅₀, µM) of Selected N-Benzylphenethylamine Derivatives

| Compound | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) | NET IC₅₀ (µM) | Reference |

| 25I-NBOMe | 53 - 65 | 4 - 6.8 | 10 - 11 | [2] |

| 25N-NBOMe | 245 | 5.79 - 20 | 15 - 33 | [2] |

| N-benzylphenethylamine | - | - | - |

Table 3: Monoamine Oxidase (MAO) Inhibition (Kᵢ, µM or IC₅₀, µM) of N-Benzylphenethylamine and Related Compounds

| Compound | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

| N,α-diethylphenethylamine | 251 | 159 | - | - | |

| 4-(O-Benzylphenoxy)-N-methylbutylamine | 4.20 | 46.0 | - | - | [4] |

| N-benzylphenethylamine | - | - | 0.7 ± 0.2 | - |

Note: A dash (-) indicates that data was not available in the cited sources.

Table 4: Trace Amine-Associated Receptor 1 (TAAR1) Activity of N-Benzylphenethylamine Derivatives

| Compound | Receptor | EC₅₀ (nM) | Kᵢ (nM) | Reference |

| 25H-NBOMe | rat TAAR1 | - | 60 - 2200 | |

| 25I-NBOMe | rat TAAR1 | - | 60 - 2200 | |

| 25C-NBOMe | rat TAAR1 | - | 60 - 2200 |

Note: A dash (-) indicates that data was not available in the cited sources. N-2-methoxybenzyl substitution has been shown to reduce binding affinity to TAAR1 compared to the parent 2C compounds.

Experimental Protocols & Workflows

This section provides detailed methodologies for the key in vitro assays used to assess the activity of this compound and its analogs.

Serotonin Receptor Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor are cultured to 80-90% confluency.

-

Cells are harvested, washed with ice-cold PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at 4°C, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]ketanserin for 5-HT₂A or [³H]mesulergine for 5-HT₂C), and varying concentrations of the test compound.

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist (e.g., ketanserin (B1673593) for 5-HT₂A).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional Assays for Gq-Coupled Receptors

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT₂A.

Signaling Pathway:

Caption: 5-HT₂A receptor Gq signaling pathway.

Experimental Workflow:

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

-

Cell Culture:

-

Seed HEK-293 cells expressing the 5-HT₂A receptor in a black-walled, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Compound Addition and Fluorescence Measurement:

-

Using a fluorescence plate reader with an integrated liquid handler, add varying concentrations of the test compound to the wells.

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

-

Data Analysis:

-

The change in fluorescence intensity is plotted against the log concentration of the test compound to generate a dose-response curve.

-

The EC₅₀ value (the concentration of the agonist that produces 50% of its maximal response) is determined by non-linear regression analysis.

-

This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of Gq-coupled receptor activation.

Detailed Protocol:

-

Cell Culture and Labeling:

-

Culture HEK-293 cells expressing the 5-HT₂A receptor in a 96-well plate.

-

Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free medium.

-

-

Compound Stimulation:

-

Wash the cells and pre-incubate with an assay buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.

-

Add varying concentrations of the test compound and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a lysis buffer.

-

The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.

-

The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [³H]inositol phosphates is plotted against the log concentration of the test compound to generate a dose-response curve.

-

The EC₅₀ value is determined by non-linear regression analysis.

-

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled or fluorescent neurotransmitter analog into cells expressing the respective transporter.

Experimental Workflow:

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Detailed Protocol:

-

Cell Culture:

-

Seed HEK-293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) in a 96-well plate.

-

-

Uptake Inhibition Assay:

-

Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET).

-

Incubate for a short period at room temperature or 37°C.

-

-

Termination and Measurement:

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

The percentage of uptake inhibition is calculated for each concentration of the test compound.

-

The data is plotted as the percentage of inhibition versus the log concentration of the test compound to generate an inhibition curve.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the transporter activity) is determined by non-linear regression analysis.

-

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A or MAO-B activity by quantifying the production of hydrogen peroxide.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a working solution of a suitable MAO substrate (e.g., kynuramine (B1673886) or tyramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in an assay buffer.

-

-

MAO Inhibition Assay:

-

In a 96-well plate, add the MAO-A or MAO-B enzyme preparation and varying concentrations of the test compound.

-

Pre-incubate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate/probe/HRP working solution.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for Amplex Red).

-

-

Data Analysis:

-

The rate of the reaction (slope of the fluorescence versus time plot) is determined for each concentration of the test compound.

-

The percentage of inhibition is calculated relative to the uninhibited control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition versus the log concentration of the test compound.

-

Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay (cAMP Assay)

This assay measures the activation of the Gs-coupled TAAR1 receptor by quantifying the resulting increase in intracellular cyclic AMP (cAMP).

Signaling Pathway:

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. inhibiting concentration ic50: Topics by Science.gov [science.gov]

Neurotransmitter Binding Affinity of (+)-Benzylphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the neurotransmitter binding affinity of (+)-Benzylphenethylamine. While specific quantitative binding data for the unsubstituted this compound is limited in publicly available literature due to the scientific focus on more potent substituted analogues, this guide synthesizes available data on closely related compounds and the well-established structure-activity relationships (SAR) of the N-benzylphenethylamine class. This document offers detailed experimental methodologies, data context, and visual representations of relevant biological pathways and workflows to support research and development in neuropharmacology.

Introduction to N-Benzylphenethylamines

The N-benzylphenethylamine scaffold is a cornerstone in the development of high-affinity serotonergic ligands. The addition of an N-benzyl group to a phenethylamine (B48288) core structure is a well-established strategy to significantly enhance binding affinity and functional activity at serotonin (B10506) receptors, particularly the 5-HT₂ₐ subtype.[1][2][3] This structural modification has led to the development of "super-potent" agonists, widely known as the NBOMe series, which are invaluable as research tools for probing the serotonergic system.[1][3] While much of the research has focused on analogues with substitutions on the phenethylamine and/or benzyl (B1604629) rings, the unsubstituted parent compound, this compound, represents the foundational structure of this class. Understanding its core pharmacological profile is essential for contextualizing the effects of its more complex derivatives.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding and functional data for BNMPA.[4]

| Target | Ligand/Assay | Kᵢ (µM) | IC₅₀ (µM) | Notes |

| Dopamine Transporter (DAT) | [³H]CFT Displacement | 6.05 ± 0.15 | - | Rat striatal membranes |

| Dopamine Transporter (DAT) | [³H]Dopamine Uptake | - | 5.1 ± 1.4 | Rat striatal synaptosomes |

| Serotonin Transporter (SERT) | [³H]Paroxetine Displacement | 14.5 | - | Rat cortical membranes |

| α₁-Adrenergic Receptor | [³H]Prazosin Displacement | 11.7 | - | Rat cortical membranes |

| NMDA Receptor (NR1/2A) | Electrophysiology | - | 24.6 ± 1.8 | Inhibition of NMDA-stimulated currents in oocytes |

| NMDA Receptor (NR1/2C) | Electrophysiology | - | 24.0 ± 1.5 | Inhibition of NMDA-stimulated currents in oocytes |

Data for BNMPA, not this compound.

Structure-Activity Relationship Insights:

While specific data for this compound is lacking, SAR studies on the N-benzylphenethylamine class provide a predictive framework for its likely binding profile:

-

5-HT₂ₐ Receptor: The addition of an N-benzyl group to 2,5-dimethoxyphenethylamine (2C-H) was shown to increase its affinity for the 5-HT₂ₐ receptor by 13-fold.[6] This suggests that this compound likely possesses a higher affinity for the 5-HT₂ₐ receptor than its parent compound, phenethylamine.

-

Substitutions: The high potency of the "NBOMe" series is largely attributed to specific substitutions on the N-benzyl ring (e.g., a 2-methoxy group) and the phenethylamine core (e.g., 2,5-dimethoxy and 4-halo substitutions).[7][8][9][10] The absence of these substitutions in this compound implies a significantly lower affinity compared to these well-studied analogues.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of N-benzylphenethylamine derivatives. These protocols are generalized from multiple sources and can be adapted for specific research needs.

Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

1. Membrane Preparation:

- Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human receptor of interest (e.g., 5-HT₂ₐ) are cultured and harvested.

- Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

- The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

- The membrane pellet is washed and resuspended in an appropriate assay buffer.

- Protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.

2. Competition Binding Assay:

- The assay is typically performed in a 96-well plate format.

- To each well, the following are added in order:

- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

- A range of concentrations of the unlabeled test compound (this compound).

- A fixed concentration of a suitable radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ).

- The prepared cell membrane suspension.

- Non-specific binding is determined in parallel wells containing a high concentration of a known, potent unlabeled ligand (e.g., Mianserin).

- The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Quantification:

- The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

- The filters are dried, and a scintillation cocktail is added.

- The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis of the competition curve.

- The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Functional Assay

This functional assay measures the agonist-induced production of inositol phosphates, a downstream signaling event of Gq-coupled receptor activation, such as the 5-HT₂ₐ receptor.

1. Cell Culture and Labeling:

- Cells expressing the receptor of interest (e.g., HEK293-5HT₂ₐ) are cultured in 96-well plates.

- The cells are labeled overnight with [³H]myo-inositol, which is incorporated into the cell membrane phospholipids.

2. Agonist Stimulation:

- The cells are washed to remove unincorporated [³H]myo-inositol.

- An assay buffer containing a phosphodiesterase inhibitor (e.g., LiCl) is added to prevent the degradation of inositol phosphates.

- The cells are stimulated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction and Quantification:

- The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).

- The inositol phosphates are separated from other cellular components using anion-exchange chromatography.

- The amount of accumulated [³H]inositol phosphates is quantified by liquid scintillation counting.

4. Data Analysis:

- Concentration-response curves are generated by plotting the amount of [³H]inositol phosphate accumulation against the logarithm of the agonist concentration.

- Non-linear regression is used to determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximum response), which are measures of the agonist's potency and efficacy, respectively.

Visualizations

The following diagrams illustrate the primary signaling pathway for 5-HT₂ₐ receptor agonists and a typical experimental workflow for their evaluation.

Conclusion

This compound serves as the parent structure for a class of highly potent serotonergic ligands. While quantitative binding data for this specific, unsubstituted compound is sparse, the established structure-activity relationships for N-benzylphenethylamines strongly suggest a notable affinity for the 5-HT₂ₐ receptor, albeit significantly lower than its well-known, highly substituted derivatives. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the pharmacology of this compound and its analogues, facilitating a deeper understanding of their interactions with neurotransmitter systems and their potential as tools for neuroscience research. Further studies are warranted to fully elucidate the binding profile of this foundational compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. europeanreview.org [europeanreview.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on (+)-Benzylphenethylamine: Synthesis, Properties, and Pharmacological Context

Disclaimer: A comprehensive literature search did not yield any publicly available, experimentally determined crystal structure for (+)-Benzylphenethylamine. Therefore, this guide provides a detailed overview of its synthesis, physicochemical properties, and the pharmacological context of the broader class of N-benzylphenethylamines, in lieu of crystallographic data.

Introduction

This compound, also known as (R)-(+)-N-Benzyl-1-phenylethylamine, is a chiral amine belonging to the phenethylamine (B48288) class. While specific structural data from X-ray crystallography is not available in the public domain, the compound is of interest to researchers in medicinal chemistry and drug development due to its relationship with other psychoactive N-benzylphenethylamines. This guide summarizes the known information regarding its synthesis, properties, and the well-characterized signaling pathway of its analogues.

Data Presentation: Physicochemical Properties

The following table summarizes the computed and known physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N | PubChem[1] |

| Molecular Weight | 211.30 g/mol | PubChem[1] |

| IUPAC Name | (1R)-N-benzyl-1-phenylethanamine | PubChem[1] |

| CAS Number | 38235-77-7 | PubChem[1] |

| Canonical SMILES | CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | PubChem[1] |

| InChI Key | ZYZHMSJNPCYUTB-CYBMUJFWSA-N | PubChem[1] |

Experimental Protocols

The most common and versatile method for the synthesis of N-benzylphenethylamines is reductive amination.[2] This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.

Protocol: Synthesis of this compound via Reductive Amination

This protocol is a general procedure adapted from literature for the synthesis of N-benzylphenethylamines.[2]

Materials:

-

(+)-1-Phenylethylamine (1.0 mmol)

-

Benzaldehyde (B42025) (1.1 mmol)

-

Anhydrous Ethanol (B145695) or Methanol (10 mL)

-

Sodium borohydride (B1222165) (NaBH₄) (2.0 mmol) or Sodium cyanoborohydride (NaBH₃CN)[3]

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of (+)-1-phenylethylamine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add benzaldehyde (1.1 mmol).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (2.0 mmol) in small portions. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Partition the resulting residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by silica (B1680970) gel column chromatography.

Mandatory Visualization

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Pharmacological Context: 5-HT₂ₐ Receptor Signaling

N-benzylphenethylamines are known to be potent agonists of the serotonin (B10506) 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR).[2][4] The psychedelic effects of this class of compounds are primarily mediated through the activation of this receptor and its downstream signaling cascade.[1][5]

References

- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. google.com [google.com]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

physical and chemical properties of (+)-Benzylphenethylamine

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Benzylphenethylamine

Abstract

This compound, also known as (R)-(+)-N-Benzyl-1-phenylethylamine, is a chiral organic compound belonging to the phenethylamine (B48288) class.[1] Its structure, featuring a benzyl (B1604629) group attached to the nitrogen of the phenethylamine backbone, is a key motif for potent activity at serotonergic receptors.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and the pharmacological significance of this compound and its derivatives. The content is intended for researchers, scientists, and professionals involved in medicinal chemistry and drug development.

Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid or solid, depending on its purity.[1] It is soluble in organic solvents such as ethanol (B145695) and ether, with limited solubility in water.[3]

Table 1: Physical and Chemical Properties of N-Benzylphenethylamine

| Property | Value | Source |

| IUPAC Name | (1R)-N-benzyl-1-phenylethanamine | [4] |

| Synonyms | This compound, (R)-(+)-N-Benzyl-1-phenylethylamine | [4] |

| CAS Number | 38235-77-7 | [1][4] |

| Molecular Formula | C₁₅H₁₇N | [1][5] |

| Molecular Weight | 211.30 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid or solid | [1][3] |

| Boiling Point | 327-328 °C at 750 mmHg | [7] |

| Melting Point | 61-64 °C | [7] |

| Density | 1.007 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.566 | [7] |

| pKa | 9.36 ± 0.19 (Predicted) | [7] |

| LogP (Octanol/Water) | 2.799 (Calculated) | [8] |

| Water Solubility (log₁₀WS) | -3.85 (Calculated) | [8] |

Experimental Protocols

Synthesis via Reductive Amination

The most common and versatile method for synthesizing N-benzylphenethylamines is through indirect reductive amination.[2][9] This one-pot reaction involves the condensation of a phenethylamine with a substituted benzaldehyde (B42025) to form an imine, which is then reduced in situ to the desired secondary amine.[9]

Materials:

-

Appropriate phenethylamine hydrochloride salt (1.0 mmol)

-

Substituted benzaldehyde (1.1 mmol)

-

Ethanol (10 mL)

-

Triethylamine (B128534) (Et₃N) (1.0 mmol)

-

Sodium borohydride (B1222165) (NaBH₄) (2.0 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).[2][9]

-

Stir the reaction at room temperature until the formation of the intermediate imine is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 30 minutes to 3 hours).[9]

-

Add sodium borohydride (2.0 mmol) to the mixture and continue stirring for an additional 30 minutes.[9]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[2][9]

-

Partition the resulting residue between dichloromethane and water.[2][9]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.[2][9]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.[2]

-

The final product can be further purified, for example, by precipitating it as a hydrochloride salt.[9]

Analytical Characterization

The identification and characterization of this compound and its derivatives are crucial for purity assessment and structural confirmation. Various analytical techniques are employed for this purpose.

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of the compound and its potential metabolites in biological samples.[10][11] Derivatization, for instance with heptafluorobutyric anhydride (B1165640) (HFBA), can be used to improve chromatographic properties.[11]

-

Liquid Chromatography-Diode Array Detection (LC/DAD): A valuable technique for separating and identifying positional isomers, which can be challenging to differentiate by mass spectrometry alone.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the synthesized compounds.[11]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[12]

Pharmacology and Mechanism of Action

The addition of an N-benzyl group to the phenethylamine structure dramatically enhances its affinity and functional activity at serotonin (B10506) 5-HT2A receptors.[2][13] These derivatives, often referred to as NBOMes, are potent agonists at these receptors, which are the primary target mediating their profound psychoactive and hallucinogenic effects.[2][13][14] Studies have shown that N-benzylphenethylamines can exhibit subnanomolar affinity for the 5-HT2A receptor, a significant increase compared to their non-benzylated parent compounds.[13][14] This enhanced potency is a key aspect of their distinct pharmacological profile.[14]

Signaling Pathways and Workflows

5-HT2A Receptor Signaling Pathway

N-benzylphenethylamine derivatives act as agonists at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[2][3] The activation of this receptor initiates the Gq/11 signaling cascade.[3][15] This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][3] This cascade of downstream cellular events is believed to be the basis for the compounds' physiological and psychoactive effects.[2]

Caption: 5-HT2A receptor Gq/11 protein signaling cascade initiated by this compound.

Drug Discovery and Evaluation Workflow

The exploration of novel N-benzylphenethylamine analogs for research and potential therapeutic applications typically follows a structured workflow. This process begins with the design and synthesis of new compounds and progresses through various stages of in vitro and in vivo testing to characterize their pharmacological profiles.

Caption: A typical workflow for the discovery and preclinical evaluation of N-benzylphenethylamines.

Conclusion

This compound and its derivatives represent a significant class of compounds with potent activity at serotonin receptors. Their well-defined physical and chemical properties, coupled with a straightforward and efficient synthesis via reductive amination, allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) exploration.[2] The quantitative data and experimental protocols summarized in this guide provide a conceptual framework for researchers. Continued investigation into the synthesis and pharmacology of these molecules will further enhance the understanding of the serotonergic system and may lead to the development of novel therapeutic agents.[2][3]

References

- 1. CAS 38235-77-7: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C15H17N | CID 1268086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. α-Benzylphenethylamine [webbook.nist.gov]

- 6. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-BENZYL-2-PHENYLETHYLAMINE | 3647-71-0 [chemicalbook.com]

- 8. «alpha»-Benzylphenethylamine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Intricate Dance of (+)-Benzylphenethylamines at the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of (+)-Benzylphenethylamine derivatives at the serotonin (B10506) 2A (5-HT2A) receptor, a key target in neuroscience research and drug development. This document provides a comprehensive overview of their binding affinity, functional activity, and the downstream signaling cascades they elicit, with a focus on the quantitative aspects and detailed experimental methodologies.

Core Mechanism of Action: Potent Agonism at the 5-HT2A Receptor

This compound and its analogues are a class of synthetic compounds that exhibit high affinity and potent agonist activity at the 5-HT2A receptor. The addition of an N-benzyl group to the phenethylamine (B48288) scaffold dramatically increases both binding affinity and functional potency compared to the parent phenethylamine compounds. These compounds typically act as full agonists, effectively activating the receptor to initiate downstream signaling.

The primary and most well-characterized signaling pathway activated by these agonists at the 5-HT2A receptor is the Gq/11 protein-coupled pathway. This activation leads to the stimulation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events is believed to be central to the physiological and behavioral effects associated with 5-HT2A receptor activation.

Recent research has also highlighted the concept of functional selectivity or biased agonism . This phenomenon suggests that ligands can stabilize different conformational states of the receptor, leading to the preferential activation of one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). Some N-benzylphenethylamine derivatives have been shown to exhibit bias towards either the Gq pathway or the β-arrestin pathway, opening new avenues for designing drugs with more specific therapeutic effects and potentially fewer side effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of N-benzylphenethylamine derivatives at the human 5-HT2A receptor. This data is compiled from various in vitro studies and illustrates the structure-activity relationships within this chemical class.

Table 1: Binding Affinities (Ki) of N-Benzylphenethylamine Derivatives at the Human 5-HT2A Receptor

| Compound | 4-Position Substituent (Phenethylamine) | N-Benzyl Substituent | Ki (nM) | Reference |

| 25B-NBOMe | Br | 2-methoxy | 0.19 | [1] |

| 25I-NBOMe | I | 2-methoxy | 0.087 | [1] |

| 25C-NBOMe | Cl | 2-methoxy | 0.25 | [2] |

| 25D-NBOMe | CH3 | 2-methoxy | 0.32 | [3] |

| 25E-NBOMe | C2H5 | 2-methoxy | 0.21 | [3] |

| 25H-NBOMe | H | 2-methoxy | 15.3 | [4] |

| 25N-NBOMe | NO2 | 2-methoxy | 0.44 | [3] |

| 25I-NBOH | I | 2-hydroxy | 0.35 | [3] |

| (S,S)-9b | Br | 2-methoxy (rigid analogue) | 2.5 | [1] |

Table 2: Functional Potencies (EC50) and Efficacies (Emax) of N-Benzylphenethylamine Derivatives at the Human 5-HT2A Receptor (Inositol Phosphate Accumulation)

| Compound | EC50 (nM) | Emax (% of 5-HT) | Reference |

| 25B-NBOMe | 1.1 | 100 | [2] |

| 25I-NBOMe | 0.47 | 100 | [2] |

| 25C-NBOMe | 0.76 | 100 | [2] |

| 25D-NBOMe | 0.51 | 95.1 | [3] |

| 25E-NBOMe | 1.5 | 93.8 | [3] |

| 25H-NBOMe | 40 | 85.9 | [3] |

| 25N-NBOMe | 1.1 | 90.2 | [3] |

| 25I-NBOH | 0.74 | 92.5 | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the interaction of this compound derivatives with the 5-HT2A receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical 5-HT2A radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2A receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., 0.1-0.5 nM [125I]DOI) with the cell membranes (10-20 µg protein per well).[5]

-

Add increasing concentrations of the unlabeled test compound.

-

For determining non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin) is used.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP1) Accumulation Assay

This functional assay measures the potency (EC50) and efficacy (Emax) of an agonist by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Experimental Workflow for IP1 Accumulation Assay

Caption: Workflow for an HTRF-based IP1 accumulation assay.

Detailed Protocol:

-

Cell Culture:

-

HEK-293 cells expressing the human 5-HT2A receptor are seeded into 96-well plates and cultured to confluence.

-

-

Assay Procedure:

-

The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

-

Cells are stimulated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.[6]

-

-

Detection (using HTRF® technology):

-

Cells are lysed, and the lysate is transferred to a new plate.

-

HTRF® detection reagents, consisting of an IP1 analog labeled with a fluorescent donor (d2) and an anti-IP1 antibody labeled with a fluorescent acceptor (cryptate), are added.

-

The plate is incubated at room temperature for 1 hour to allow for the competitive binding of cellular IP1 and the IP1-d2 conjugate to the antibody.

-

-

Data Analysis:

-

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Concentration-response curves are generated to determine the EC50 (a measure of potency) and Emax (a measure of efficacy) for each compound.

-

Calcium Flux Assay

This assay provides a real-time measurement of intracellular calcium mobilization following receptor activation.

Experimental Workflow for Calcium Flux Assay

Caption: Workflow for a FLIPR-based calcium flux assay.

Detailed Protocol:

-

Cell Preparation:

-

HEK-293 cells expressing the human 5-HT2A receptor are plated in 96- or 384-well black-walled, clear-bottom plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffer containing an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage. The plate is incubated at 37°C for 30-60 minutes.[7]

-

-

Assay Measurement (using a FLIPR® instrument):

-

The cell plate is placed in the FLIPR (Fluorometric Imaging Plate Reader).

-

A baseline fluorescence reading is taken for a few seconds.

-